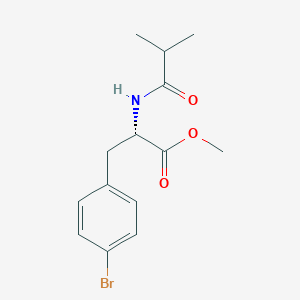
S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester: is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a bromophenyl group, an isobutyrylamino group, and a propionic acid methyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester typically involves the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the para position.
Amidation Reaction: The bromophenyl intermediate undergoes an amidation reaction with isobutyryl chloride to form the isobutyrylamino derivative.
Esterification: The final step involves the esterification of the propionic acid moiety with methanol to yield the desired methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of specific catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the bromophenyl group.
Reduction Products: Reduced forms of the carbonyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules.
- It serves as a precursor in the preparation of various functionalized derivatives.
Biology:
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
- It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- The compound is used in the development of new materials with specific properties.
- It is employed in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the isobutyrylamino group can form hydrogen bonds with amino acid residues. The propionic acid methyl ester moiety may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 3-(4-Chloro-phenyl)-2-isobutyrylamino-propionic acid methyl ester
- 3-(4-Fluoro-phenyl)-2-isobutyrylamino-propionic acid methyl ester
- 3-(4-Methyl-phenyl)-2-isobutyrylamino-propionic acid methyl ester
Comparison:
- Uniqueness: The presence of the bromine atom in S 3-(4-Bromo-phenyl)-2-isobutyrylamino-propionic acid methyl ester imparts unique electronic and steric properties compared to its chloro, fluoro, and methyl analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine, making it a versatile intermediate for further functionalization.
- Biological Activity: The biological activity of the compound may differ from its analogs due to the specific interactions of the bromine atom with biological molecules.
属性
IUPAC Name |
methyl (2S)-3-(4-bromophenyl)-2-(2-methylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9(2)13(17)16-12(14(18)19-3)8-10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHDBOQWUMXZKD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
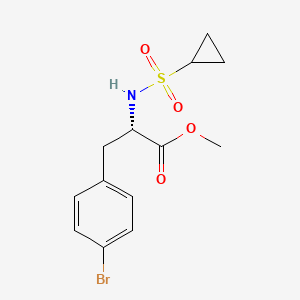
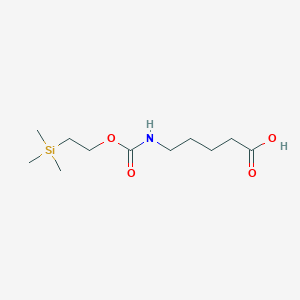
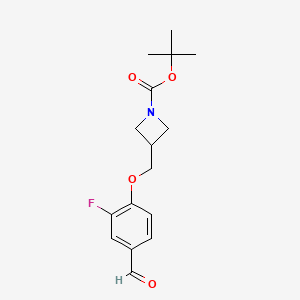
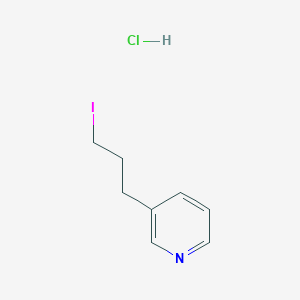
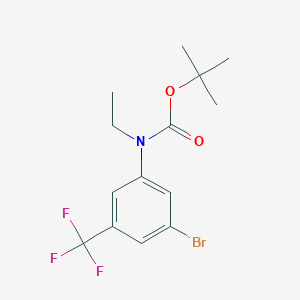
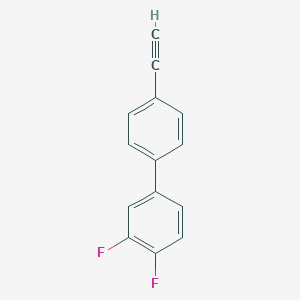
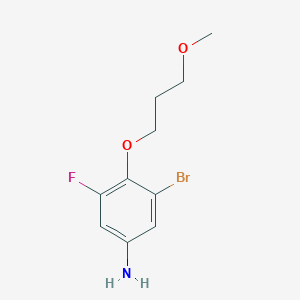
![[1-(4-Bromo-2-chloro-phenoxymethyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B8126670.png)
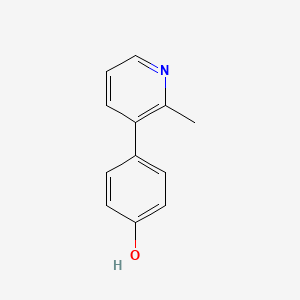
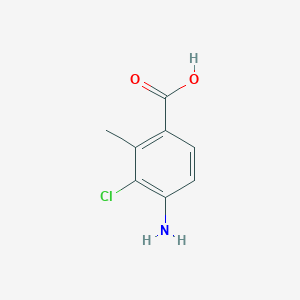

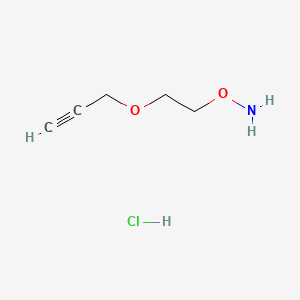

![[2-(3-Bromo-5-trifluoromethyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8126708.png)
